molecular formula C25H24Cl2N6O B12756951 3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride CAS No. 127718-44-9

3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride

Cat. No.: B12756951
CAS No.: 127718-44-9
M. Wt: 495.4 g/mol
InChI Key: NFUSYMSKHMKCEA-UHFFFAOYSA-M
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Description

3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride is a complex organic compound known for its diverse applications in scientific research. This compound features a tetrazolium ring, which is often utilized in various biochemical assays due to its ability to undergo reduction to form colored formazan products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride typically involves multiple steps:

    Formation of the Tetrazolium Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrazolium ring.

    Substitution Reactions:

    Acetylation: The acetyl group is introduced via acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Piperazine Derivative Formation: The piperazine ring is synthesized and then coupled with the tetrazolium core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Purification Techniques: Utilizing crystallization, distillation, and chromatography to purify the final product.

    Safety Protocols: Implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride undergoes various chemical reactions, including:

    Oxidation: The tetrazolium ring can be oxidized to form formazan derivatives.

    Reduction: Reduction reactions can convert the tetrazolium ring to its corresponding dihydrotetrazole form.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

    Formazan Derivatives: Formed through the reduction of the tetrazolium ring.

    Dihydrotetrazole Compounds: Resulting from reduction reactions.

    Substituted Aromatic Compounds: Produced via substitution reactions on the aromatic rings.

Scientific Research Applications

3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride has a wide range of applications in scientific research:

    Biochemical Assays: Used in cell viability assays to measure metabolic activity through the reduction of tetrazolium to formazan.

    Medicinal Chemistry: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industrial Chemistry: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo redox reactions. The tetrazolium ring can be reduced by cellular enzymes to form colored formazan products, which can be quantitatively measured. This property is exploited in various assays to assess cell viability and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(2-Chlorophenyl)-1-piperazinyl)-1-propanamine
  • N-(4-(4-acetyl-1-piperazinyl)-3-chlorophenyl)-2,6-dimethoxybenzamide

Uniqueness

3-(2-Chlorophenyl)-5-phenyl-2-((4-phenyl-1-piperazinyl)acetyl)-2H-tetrazolium chloride is unique due to its specific combination of functional groups, which confer distinct redox properties and make it particularly useful in biochemical assays. Its structure allows for versatile chemical modifications, enhancing its applicability in various research fields.

Properties

CAS No.

127718-44-9

Molecular Formula

C25H24Cl2N6O

Molecular Weight

495.4 g/mol

IUPAC Name

1-[3-(2-chlorophenyl)-5-phenyltetrazol-3-ium-2-yl]-2-(4-phenylpiperazin-1-yl)ethanone;chloride

InChI

InChI=1S/C25H24ClN6O.ClH/c26-22-13-7-8-14-23(22)31-27-25(20-9-3-1-4-10-20)28-32(31)24(33)19-29-15-17-30(18-16-29)21-11-5-2-6-12-21;/h1-14H,15-19H2;1H/q+1;/p-1

InChI Key

NFUSYMSKHMKCEA-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCN1CC(=O)N2N=C(N=[N+]2C3=CC=CC=C3Cl)C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

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